molecular formula C5H8INO B578693 3-(Dimethylamino)-2-iodoacrolein CAS No. 1228184-62-0

3-(Dimethylamino)-2-iodoacrolein

Cat. No.: B578693
CAS No.: 1228184-62-0
M. Wt: 225.029
InChI Key: AHWCNVWCBYBGQI-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-iodoacrolein is an organic compound characterized by the presence of a dimethylamino group, an iodine atom, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-iodoacrolein typically involves the reaction of this compound with suitable reagents under controlled conditions. One common method involves the use of dimethylformamide dimethyl acetal as a reagent, which reacts with the starting materials to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps such as mixing, heating, and purification to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)-2-iodoacrolein undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Dimethylamino)-2-iodoacrolein has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-iodoacrolein involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can undergo substitution reactions. The aldehyde group can form covalent bonds with nucleophiles, leading to various biological and chemical effects .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets .

Properties

IUPAC Name

3-(dimethylamino)-2-iodoprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8INO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWCNVWCBYBGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747934
Record name 3-(Dimethylamino)-2-iodoprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228184-62-0
Record name 3-(Dimethylamino)-2-iodoprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228184-62-0
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